4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol
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Overview
Description
4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C12H20O It is a derivative of cyclohexa-2,5-diene, characterized by the presence of butyl and methyl groups attached to the cyclohexadiene ring
Preparation Methods
The synthesis of 4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexa-2,5-diene derivatives with butyl and methyl groups under controlled conditions. The reaction typically requires the use of strong bases and specific catalysts to ensure the selective addition of the butyl and methyl groups to the cyclohexadiene ring . Industrial production methods may involve large-scale alkylation processes using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted cyclohexadiene derivatives.
Scientific Research Applications
4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms and kinetics.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, including electrophilic and nucleophilic additions, which are driven by the electron-rich cyclohexadiene ring. These interactions can lead to the formation of reactive intermediates that further react with other molecules, resulting in the desired chemical transformations .
Comparison with Similar Compounds
4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol can be compared with other similar compounds, such as:
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound has similar structural features but different substituents, leading to distinct chemical properties and reactivity.
4,4-Dimethylcyclohex-2-en-1-ol: Another related compound with a similar cyclohexadiene core but different alkyl substituents.
Properties
CAS No. |
90095-60-6 |
---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C12H20O/c1-4-5-6-11(2)7-9-12(3,13)10-8-11/h7-10,13H,4-6H2,1-3H3 |
InChI Key |
NFNYXVLVTUEEDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C=CC(C=C1)(C)O)C |
Origin of Product |
United States |
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